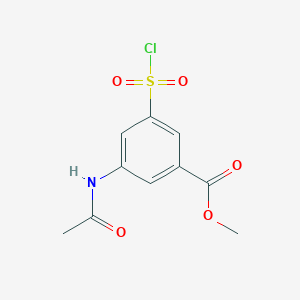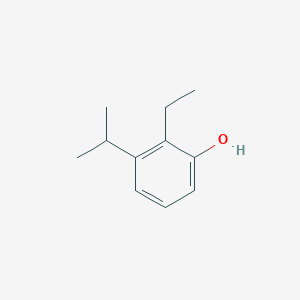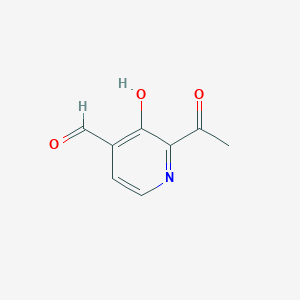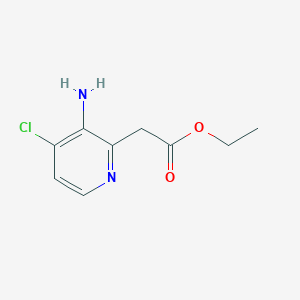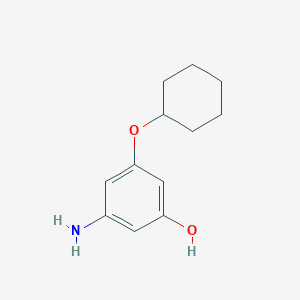
4-Hydroxypyridine-3,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypyridine-3,5-dicarbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of hydroxyl and aldehyde functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyridine-3,5-dicarbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the oxidation of 4-hydroxymethylpyridine derivatives using oxidizing agents such as manganese dioxide . The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure selective oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxypyridine-3,5-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: 4-Hydroxypyridine-3,5-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Hydroxypyridine-3,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Hydroxypyridine-3,5-dicarbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. Its aldehyde groups can react with nucleophiles, leading to the formation of covalent adducts that modulate biological pathways .
Comparaison Avec Des Composés Similaires
- Pyridine-2-carboxaldehyde (2-formylpyridine)
- Pyridine-3-carboxaldehyde (3-formylpyridine)
- Pyridine-4-carboxaldehyde (4-formylpyridine)
Comparison: 4-Hydroxypyridine-3,5-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which typically have only one functional group. This makes it a versatile compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C7H5NO3 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
4-oxo-1H-pyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-8-2-6(4-10)7(5)11/h1-4H,(H,8,11) |
Clé InChI |
WZRLILSVWOYLDE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=CN1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



